INCB053914 was developed by Incyte Corporation as part of a broader effort to create targeted therapies for cancer. It is classified as a pan-PIM kinase inhibitor, meaning it inhibits all three isoforms of PIM kinases: PIM1, PIM2, and PIM3. This broad spectrum of activity is significant because different isoforms may be involved in various tumor types and stages.
The synthesis of INCB053914 involves several key steps that utilize advanced organic chemistry techniques. Initial synthesis begins with the formation of the core structure through reactions that typically include amide bond formation and the introduction of substituents that enhance potency and selectivity against PIM kinases.
Recent studies have highlighted that extending amides with bulkier groups can enhance activity, while specific substitutions at defined positions can yield compounds with single-digit nanomolar potency against PIM kinases . The synthetic pathway often employs techniques such as:
The molecular structure of INCB053914 is characterized by its distinct arrangement of atoms that confer its biological activity. It features a complex arrangement that includes:
The detailed three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm binding interactions with the target enzymes .
INCB053914 undergoes various chemical reactions during its synthesis and upon interaction with biological targets. Key reactions include:
These reactions are pivotal in understanding how the compound exerts its therapeutic effects.
The mechanism of action for INCB053914 primarily involves the inhibition of PIM kinase activity. By binding to the ATP-binding site of these kinases, INCB053914 prevents their phosphorylation activity, leading to:
This mechanism highlights its potential effectiveness in treating cancers characterized by elevated PIM kinase activity.
INCB053914 exhibits several notable physical and chemical properties:
These properties are essential for determining its pharmacokinetic profile and therapeutic window.
INCB053914 has several applications in scientific research and clinical settings:
PIM kinases function as master integrators of oncogenic signaling, directly phosphorylating substrates involved in cell cycle progression, apoptosis evasion, and metabolic reprogramming. Key oncogenic roles include:
Table 1: Key Oncogenic Pathways Modulated by PIM Kinases
Pathway | PIM Kinase Action | Functional Outcome |
---|---|---|
JAK/STAT | Transcriptional upregulation; SOCS1 stabilization | Enhanced survival/proliferation; cytokine resistance |
PI3K/AKT/mTOR | Phosphorylation of shared substrates (BAD, 4E-BP1) | Metabolic reprogramming; therapy resistance |
MYC Signaling | MYC protein stabilization; co-transcriptional activation | Accelerated cell cycle; lymphomagenesis |
DNA Damage Response | Phosphorylation of RAD51; BRCA2 interaction | Enhanced DNA repair; radioresistance |
The development of pan-PIM inhibitors (targeting all three isoforms) is driven by the compensatory mechanisms among PIM-1, PIM-2, and PIM-3. Key rationales include:
Table 2: Mechanisms of Therapy Resistance Mediated by PIM Kinases
Resistance Mechanism | PIM Isoform Involved | Therapeutic Challenge Addressed |
---|---|---|
ABC transporter upregulation | PIM-1/3 | Chemotherapy efflux (e.g., anthracyclines) |
BAD phosphorylation | PIM-1/2 | Apoptosis induction by targeted agents |
c-MYC stabilization | PIM-1 | Resistance to BET inhibitors |
JAK/STAT hyperactivation | PIM-2 | Persistence on ruxolitinib in MPNs |
INCB053914 is an ATP-competitive, orally bioavailable pan-PIM inhibitor developed by Incyte Corporation. It exhibits low-nanomolar IC50 values against all three PIM isoforms (PIM-1: 0.001 µM; PIM-2: 0.002 µM; PIM-3: 0.018 µM) and high selectivity over 280 other kinases, minimizing off-target toxicity. Its molecular structure exploits the unique proline residue in the PIM kinase hinge region, enabling tight binding and sustained kinase inhibition [2] [5] [6].
Table 3: INCB053914 Combination Strategies in Preclinical Models
Combination Partner | Cancer Model | Mechanistic Rationale | Outcome |
---|---|---|---|
Ruxolitinib (JAK1/2i) | Myelofibrosis | Blocks compensatory PIM-mediated survival | >25% spleen volume reduction; apoptosis |
Venetoclax (BCL-2i) | AML | Downregulates MCL-1; enhances mitochondrial priming | Synergistic cell death in refractory cells |
Azacitidine (DNMTi) | AML/MDS | Reverses PIM-mediated chemoresistance | Improved tumor reduction in vivo |
Lenalidomide (IMiD) | Multiple myeloma | Augments IKZF1/3 degradation | Enhanced anti-proliferative activity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0